3-Chloro-2-methoxy-5-methylbenzaldehyde
Overview
Description
3-Chloro-2-methoxy-5-methylbenzaldehyde is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methoxy-5-methylbenzaldehyde consists of a benzene ring substituted with a chloro group, a methoxy group, and a methylbenzaldehyde group .Physical And Chemical Properties Analysis
The boiling point of 3-Chloro-2-methoxy-5-methylbenzaldehyde is predicted to be 283.6±35.0 °C . Its density is predicted to be 1.204±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .Scientific Research Applications
Organic Synthesis
“3-Chloro-2-methoxy-5-methylbenzaldehyde” can be used as a starting material in organic synthesis . It can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Benzylic Position Reactions
This compound can participate in reactions at the benzylic position . For instance, it can undergo free radical bromination at the benzylic position . This reaction involves the removal of a hydrogen atom from the benzylic position and its replacement with a bromine atom .
Nucleophilic Substitution Reactions
“3-Chloro-2-methoxy-5-methylbenzaldehyde” can also undergo nucleophilic substitution reactions . Depending on the conditions and the nature of the nucleophile, these reactions can follow either an SN1 or an SN2 pathway .
Oxidation Reactions
This compound can be oxidized to form various products . The exact nature of the products depends on the conditions of the oxidation reaction .
Preparation of Other Compounds
“3-Chloro-2-methoxy-5-methylbenzaldehyde” can be used as a raw material in the preparation of other compounds . For instance, it can be used to prepare "3-chloro-2-(methoxymethoxy)-5-methylbenzaldehyde" .
Research in Material Science
This compound can be used in research in the field of material science . However, the exact nature of its use in this field is not specified in the available resources .
properties
IUPAC Name |
3-chloro-2-methoxy-5-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-7(5-11)9(12-2)8(10)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSLYFRBGINRNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methoxy-5-methylbenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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